3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine
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Overview
Description
3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine is a heterocyclic compound with a unique structure that includes a cyclopropyl group and an ethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation to yield pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand to catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines . This method offers high selectivity and wide substrate scope with only water and hydrogen gas as byproducts.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkyl halides for substitution reactions . The conditions for these reactions can vary, but they often involve mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted pyrazoles .
Scientific Research Applications
3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The specific pathways involved depend on the particular application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-cyclopropyl-1H-pyrazole: This compound has a similar structure but lacks the ethyl group.
4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: This compound is used as an inhibitor for specific receptors.
Uniqueness
3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine is unique due to the presence of both cyclopropyl and ethyl groups, which can influence its reactivity and interactions with biological targets. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1232837-27-2 |
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Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-cyclopropyl-4-ethyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H13N3/c1-2-6-7(5-3-4-5)10-11-8(6)9/h5H,2-4H2,1H3,(H3,9,10,11) |
InChI Key |
JAYIFKFSOAFCCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2CC2 |
Origin of Product |
United States |
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